molecular formula C16H11F2N3O B2486697 N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide CAS No. 1010913-90-2

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide

Cat. No.: B2486697
CAS No.: 1010913-90-2
M. Wt: 299.281
InChI Key: IPZAPOUAPJYVMC-UHFFFAOYSA-N
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Description

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the cyclization and functionalization of quinoline derivatives. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with appropriate reagents to form the quinoline core, followed by further functionalization to introduce the pyridine and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce nitro groups to amines or other functional groups.

    Substitution: Commonly involves the replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and mefloquine, which are known for their antimalarial activity.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

Uniqueness

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide stands out due to its unique combination of a quinoline core with a pyridine carboxamide group, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and therapeutic applications .

Properties

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)10-2-4-19-5-3-10)12-7-11(17)8-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZAPOUAPJYVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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